![molecular formula C9H9BrO2S2 B2961914 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene CAS No. 2411268-73-8](/img/structure/B2961914.png)
2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-bromobicyclo[111]pentan-1-yl}sulfonyl)thiophene is a chemical compound with the molecular formula C9H9BrO2S2 It is characterized by the presence of a brominated bicyclo[111]pentane moiety attached to a sulfonyl group, which is further connected to a thiophene ring
Mechanism of Action
Target of Action
The exact target of “2-[(3-Bromo-1-bicyclo[11Compounds with bicyclo[111]pentane (BCP) structures have been used as bio-isosteres in medicinal chemistry . Bio-isosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Bcp structures are known to interact with biological targets in a manner similar to the compounds they are designed to mimic .
Biochemical Pathways
Bcp-containing compounds have been used to modulate various biochemical pathways, depending on the specific functional groups attached to the bcp core .
Pharmacokinetics
Bcp structures have been used in drug design to improve the physicochemical properties of drug candidates, potentially enhancing absorption and distribution while reducing undesired metabolism .
Result of Action
Bcp-containing compounds can have diverse effects depending on their specific structure and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene typically involves the following steps:
Bromination of bicyclo[1.1.1]pentane: The starting material, bicyclo[1.1.1]pentane, is brominated using bromine or a brominating agent under controlled conditions to yield 3-bromobicyclo[1.1.1]pentane.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group to the bicyclo[1.1.1]pentane moiety.
Coupling with thiophene: The final step involves coupling the sulfonylated intermediate with thiophene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Cross-Coupling Reactions: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation and Reduction: Sulfoxides, sulfones, and thiol derivatives.
Cross-Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation or functionalization.
Scientific Research Applications
2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene has several applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2-({3-chlorobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with a chlorine atom instead of bromine.
2-({3-fluorobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with a fluorine atom instead of bromine.
2-({3-iodobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYSRCQNFAJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
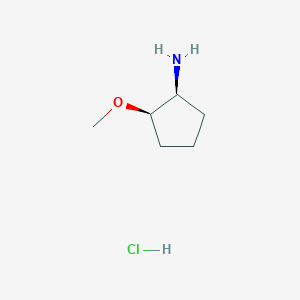
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
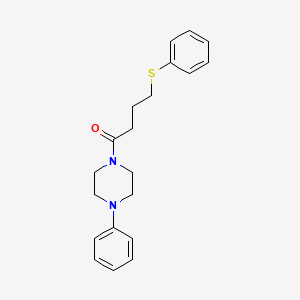
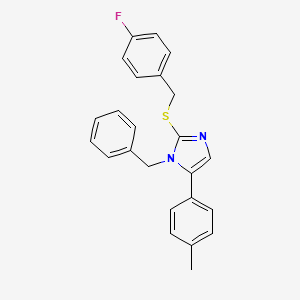
![N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2961840.png)
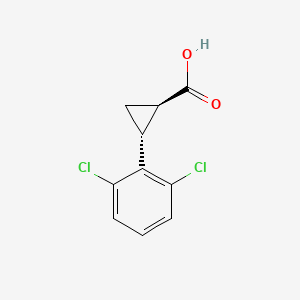
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
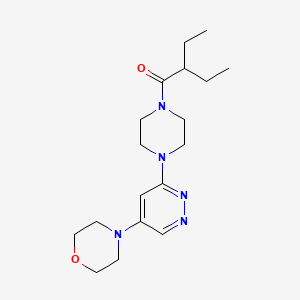

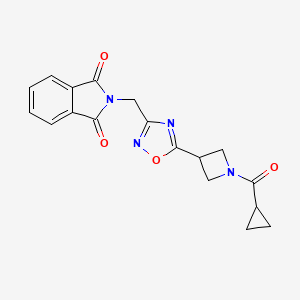
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
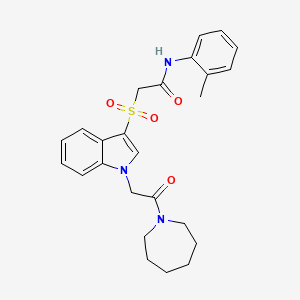
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2961853.png)

